molecular formula C21H25F2N3O3S B2409034 N-(3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propyl)-2,6-difluorobenzamid CAS No. 1020982-37-9

N-(3-((4-(m-Tolyl)piperazin-1-yl)sulfonyl)propyl)-2,6-difluorobenzamid

Katalognummer: B2409034
CAS-Nummer: 1020982-37-9
Molekulargewicht: 437.51
InChI-Schlüssel: MAXYWLLIFXJYSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is particularly significant in drug discovery and medicinal chemistry due to its potential to synthesize novel compounds.

Wissenschaftliche Forschungsanwendungen

2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of novel compounds, contributing to the development of new materials and chemical processes.

    Biology: The compound is valuable in studying biological pathways and interactions due to its unique structure.

    Medicine: It plays a crucial role in drug discovery, aiding in the development of new therapeutic agents.

    Industry: The compound’s properties make it useful in various industrial applications, including the production of specialty chemicals and materials.

Vorbereitungsmethoden

The synthesis of 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves multiple steps. The process typically starts with the preparation of the core benzamide structure, followed by the introduction of the difluoro groups and the sulfonyl propyl chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Chemischer Reaktionen

2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • N-(3-(4-(m-tolyl)piperazin-1-yl)propyl)benzamide
  • 2,6-difluoro-N-(3-(4-(m-tolyl)piperazin-1-yl)propyl)benzamide These compounds share some structural similarities but differ in their specific functional groups and overall properties, highlighting the uniqueness of 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide.

Eigenschaften

IUPAC Name

2,6-difluoro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O3S/c1-16-5-2-6-17(15-16)25-10-12-26(13-11-25)30(28,29)14-4-9-24-21(27)20-18(22)7-3-8-19(20)23/h2-3,5-8,15H,4,9-14H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXYWLLIFXJYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.